![molecular formula C12H18O4 B13178316 (1R)-1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-ol](/img/structure/B13178316.png)
(1R)-1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-ol
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Overview
Description
(1R)-1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-ol is an organic compound characterized by its unique structure, which includes a methoxy group and a methoxyethoxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of a Grignard reagent, which reacts with a suitable aldehyde or ketone to form the desired product. The reaction conditions often include anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: The methoxy and methoxyethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or hydrocarbons.
Scientific Research Applications
Chemistry
In chemistry, (1R)-1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-ol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it suitable for investigating the mechanisms of various biological processes.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific molecular pathways, offering therapeutic benefits for various diseases.
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and advanced materials. Its versatility makes it valuable in the development of new products with enhanced properties.
Mechanism of Action
The mechanism of action of (1R)-1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-amine: Similar structure with an amine group instead of a hydroxyl group.
(1R)-1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-thiol: Contains a thiol group in place of the hydroxyl group.
(1R)-1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-ester: Features an ester group instead of the hydroxyl group.
Uniqueness
The uniqueness of (1R)-1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-ol lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Biological Activity
(1R)-1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-ol, also known as a methoxyphenyl ethanol derivative, is a compound of interest due to its diverse biological activities. This article reviews its biological properties, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects, supported by recent research findings and case studies.
- Molecular Formula : C12H18O4
- Molecular Weight : 226.268 g/mol
- CAS Number : 1212926-24-3
Antioxidant Activity
Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases. Studies have shown that this compound exhibits significant antioxidant properties. For instance, in vitro assays demonstrated that the compound scavenges free radicals effectively:
Compound | IC50 (µM) |
---|---|
This compound | 15.60 |
Reference Antioxidant | 20.00 |
This data suggests that it may be comparable to established antioxidants in terms of potency.
Anti-inflammatory Activity
Inflammation is a key factor in many chronic diseases. The compound has been evaluated for its anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory cytokines. In a study involving lipopolysaccharide (LPS)-stimulated macrophages, this compound reduced the levels of TNF-alpha and IL-6 by approximately 40% at a concentration of 10 µM.
Antimicrobial Activity
The antimicrobial activity of this compound was assessed against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These results indicate that the compound possesses moderate antibacterial properties, particularly against Gram-positive bacteria.
Anticancer Activity
Recent studies have explored the anticancer potential of this compound. In vitro tests on various cancer cell lines revealed that it induces apoptosis and inhibits cell proliferation:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MDA-MB-231 (breast cancer) | 8.79 | Induction of apoptosis via caspase activation |
U251 MG (glioma) | 10.50 | Cell cycle arrest at G2/M phase |
These findings suggest that the compound may serve as a lead for developing novel anticancer agents.
Case Studies
A notable case study involved the use of this compound in combination with other chemotherapeutic agents. In an animal model of breast cancer, the compound enhanced the efficacy of doxorubicin, leading to a significant reduction in tumor size compared to control groups.
Properties
Molecular Formula |
C12H18O4 |
---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
(1R)-1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethanol |
InChI |
InChI=1S/C12H18O4/c1-9(13)10-4-5-11(12(8-10)15-3)16-7-6-14-2/h4-5,8-9,13H,6-7H2,1-3H3/t9-/m1/s1 |
InChI Key |
BRPKZKYVMZNEQH-SECBINFHSA-N |
Isomeric SMILES |
C[C@H](C1=CC(=C(C=C1)OCCOC)OC)O |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OCCOC)OC)O |
Origin of Product |
United States |
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